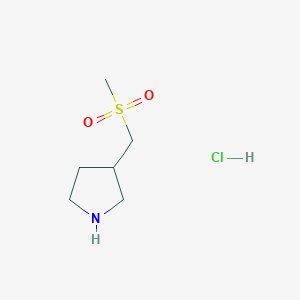

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methylsulfonylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBFHUOWKINVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride chemical properties

An In-depth Technical Guide: 3-(Methanesulfonylmethyl)pyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride, a versatile heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates its core physicochemical properties, proposes a detailed, mechanistically-grounded synthetic pathway, and explores its potential applications in modern drug discovery. As a saturated, sp³-rich scaffold, the pyrrolidine core offers distinct advantages in exploring three-dimensional chemical space, a critical factor in developing novel therapeutics with improved pharmacological profiles.[1][2] This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for its characterization and handling.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

In medicinal chemistry, the five-membered pyrrolidine ring is one of the most frequently employed nitrogen heterocycles for the development of novel therapeutic agents.[2] Its prevalence, appearing in numerous FDA-approved drugs, is a testament to its utility.[2][3] Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a superior exploration of pharmacophore space, contributing to enhanced stereochemistry and three-dimensional coverage of the molecule.[2] This "pseudorotation" phenomenon can lead to more specific and potent interactions with biological targets.[2]

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride emerges as a particularly valuable derivative. It combines the favorable geometric properties of the pyrrolidine core with the methanesulfonylmethyl (-CH₂SO₂CH₃) functional group. This sulfone moiety is a potent hydrogen bond acceptor and is metabolically stable, making it an attractive feature for modulating solubility, cell permeability, and target engagement in drug candidates. This guide will explore the synthesis, properties, and application of this key building block.

Core Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective use. It is crucial to distinguish 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride (CAS No. 1803584-69-1) from its related analogue, 3-(Methanesulfonyl)pyrrolidine hydrochloride (CAS No. 1215368-15-2), which lacks the methylene spacer.

| Property | Value | Source(s) |

| Chemical Name | 3-[(methylsulfonyl)methyl]pyrrolidine hydrochloride | |

| CAS Number | 1803584-69-1 | [4] |

| Molecular Formula | C₆H₁₃NO₂S · HCl | |

| Molecular Weight | 199.7 g/mol | [5] |

| Appearance | White to light yellow solid/powder | [6] |

| Purity | Typically ≥95% | |

| Storage Conditions | Room temperature, in a cool, well-ventilated area under an inert atmosphere (e.g., Argon). Keep container tightly closed. | [7][8] |

| Key Characteristics | Product is hygroscopic; precautions must be taken to avoid contact with atmospheric moisture. | [8] |

Proposed Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride are not widely published, a robust and logical pathway can be designed based on established organic chemistry principles. The following proposed synthesis utilizes commercially available starting materials and explains the causality behind each transformation.

The strategy involves a three-step sequence starting from N-Boc-3-(hydroxymethyl)pyrrolidine: (1) activation of the primary alcohol by converting it into a good leaving group (mesylate), (2) nucleophilic substitution with sodium methanesulfinate, and (3) acidic deprotection to yield the final hydrochloride salt.

Caption: Proposed synthetic workflow for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride.

Causality Behind Experimental Choices:

-

N-Boc Protection: The pyrrolidine nitrogen is a nucleophile and would interfere with the subsequent mesylation step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of mesylation and the nucleophilic substitution, yet can be easily removed under acidic conditions.

-

Mesylation: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction. Methanesulfonyl chloride (MsCl) is a common and efficient reagent for this purpose, and a tertiary amine base like triethylamine (Et₃N) is used to neutralize the HCl byproduct.

-

Sₙ2 Displacement: Sodium methanesulfinate (CH₃SO₂Na) serves as the nucleophile, providing the required methanesulfonylmethyl moiety. The displacement of the mesylate proceeds via a classic Sₙ2 mechanism. A polar aprotic solvent like DMF is used to solvate the cation (Na⁺) and enhance the nucleophilicity of the sulfinate anion.

-

Acidic Deprotection: The final step involves the removal of the Boc group. A strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane, is used to cleave the carbamate and simultaneously form the hydrochloride salt of the final product, which often aids in purification via precipitation.

Applications in Drug Discovery

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6] Its utility stems from the combination of its chiral, saturated core and the polar sulfone group.

-

Scaffold for Lead Optimization: The pyrrolidine ring provides a rigid, three-dimensional framework that can be functionalized at multiple positions to optimize binding interactions with a biological target.

-

Modulation of Physicochemical Properties: The methanesulfonylmethyl group can significantly influence a molecule's properties. As a strong hydrogen bond acceptor and a polar, non-ionizable group, it can enhance aqueous solubility and modulate membrane permeability, key factors in achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Target Engagement: The sulfone's oxygen atoms can form critical hydrogen bonds with amino acid residues (e.g., arginine, lysine, histidine) in a protein's active site, thereby increasing binding affinity and potency. The pyrrolidine nitrogen, once deprotonated from its salt form, can act as a hydrogen bond acceptor or a basic center for salt-bridge interactions.

The pyrrolidine scaffold is a component of drugs targeting a wide array of biological systems, including DPP-IV inhibitors (antidiabetics), κ-opioid agonists (analgesics), and triptans (antimigraine agents).[3] This highlights the broad therapeutic potential for novel compounds derived from functionalized pyrrolidines like the title compound.

Caption: Role as a building block in discovering leads for various therapeutic areas.

Experimental Protocols: Characterization and Quality Control

A self-validating system of protocols is essential for confirming the identity, purity, and structure of the synthesized compound.

Caption: Integrated workflow for the analytical characterization of the final product.

Protocol 5.1: Structural Verification by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

-

A singlet around 3.0 ppm for the methyl (CH₃) protons of the sulfone.

-

Multiplets for the pyrrolidine ring protons (CH and CH₂) between 2.0 and 4.0 ppm.

-

A multiplet corresponding to the methylene bridge (-CH₂-) adjacent to the sulfone.

-

A broad signal for the ammonium (N⁺H₂) proton.

-

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Expected signals would include:

-

A signal for the sulfone's methyl carbon.

-

Signals for the four distinct carbons of the pyrrolidine ring.

-

A signal for the methylene bridge carbon.

-

-

2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural proof.

Protocol 5.2: Identity Confirmation by Mass Spectrometry

Rationale: MS confirms the molecular weight of the compound.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Analysis: The expected mass is for the free base (C₆H₁₃NO₂S), which has a monoisotopic mass of approximately 163.07 Da. Look for the protonated molecular ion [M+H]⁺ at an m/z of ~164.08.

Protocol 5.3: Purity Assessment by HPLC

Rationale: HPLC is the gold standard for assessing the purity of small molecules.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase and dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues, such as (R)-3-(methylsulfonyl)pyrrolidine hydrochloride, indicate a standard set of precautions.[9]

| Hazard Category | Description & Precautionary Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed (H302). Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. | [9] |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling. | [9] |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [9] |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a fume hood. | [8][9] |

Handling Requirements:

-

Avoid direct contact with the substance.[8]

-

Ensure there is sufficient ventilation of the area, and only handle in a fume hood.[8]

-

Avoid the formation or spread of dust in the air.[8]

Storage Requirements:

-

Store in a cool, well-ventilated area in the original packaging.[8]

-

Keep the container tightly closed to prevent moisture absorption, as the product is hygroscopic.[8]

-

For long-term stability, storing under an inert gas like Argon is recommended.[8]

Conclusion

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a high-value building block for synthetic and medicinal chemistry. Its sp³-rich pyrrolidine core provides an excellent three-dimensional scaffold, while the methanesulfonylmethyl group offers a strategic tool for modulating polarity and forming key interactions with biological targets. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, empowering researchers to confidently utilize this compound in the pursuit of novel therapeutics.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules (2021). [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.

-

Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure . Forensic Science International (2008). [Link]

-

1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm)... - ResearchGate . ResearchGate. [Link]

Sources

- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. 3-(methanesulfonylmethyl)pyrrolidine hydrochloride | 1803584-69-1 [chemicalbook.com]

- 5. 3-[(methylsulfonyl)methyl]pyrrolidine hydrochloride | 1803584-69-1 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) CAS#: 1215368-15-2 [m.chemicalbook.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Spectral Analysis of 3-(Methanesulfonylmethyl)pyrrolidine Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride (CAS Number: 1803584-69-1). Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring both technical accuracy and practical relevance.

Introduction

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a key structural motif in numerous pharmaceuticals. The presence of the methanesulfonyl group suggests its potential utility as a versatile synthetic intermediate. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives in complex matrices. This guide will dissect the nuances of its spectral data, offering a robust framework for its characterization.

It is important to note that while this compound is commercially available, publicly accessible, fully assigned spectra are scarce. Therefore, this guide will present an analysis based on a combination of data from analogous structures, spectral prediction, and established principles of spectroscopic interpretation. This approach provides a robust and instructive framework for the analysis of this and related molecules.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is essential for the interpretation of its spectral data. The structure of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride incorporates several key features that give rise to distinct spectroscopic signatures.

Figure 2. A generalized workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent is critical; D₂O is suitable for observing most protons, but the NH₂⁺ protons will exchange with deuterium and become invisible. DMSO-d₆ is often preferred for observing exchangeable protons.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the frequency-domain NMR spectra. Phase and baseline corrections are applied, and the spectra are referenced to an internal standard (e.g., TMS or the residual solvent peak).

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3000 - 2700 | Strong, Broad | N-H | Stretching (in ammonium salt) |

| 2980 - 2850 | Medium | C-H | Stretching (alkane) |

| 1350 - 1300 | Strong | S=O | Asymmetric Stretching |

| 1175 - 1140 | Strong | S=O | Symmetric Stretching |

| 1470 - 1440 | Medium | C-H | Bending (CH₂) |

| 1250 - 1020 | Medium | C-N | Stretching |

Interpretation and Rationale:

-

N-H Stretching (3000 - 2700 cm⁻¹): The most prominent feature for this hydrochloride salt is the broad and strong absorption in this region, characteristic of the N-H stretching vibrations in a secondary ammonium ion.

-

C-H Stretching (2980 - 2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the pyrrolidine ring and the methyl/methylene groups.

-

S=O Stretching (1350 - 1300 cm⁻¹ and 1175 - 1140 cm⁻¹): The sulfonyl group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. [1][2]These are highly diagnostic for the presence of the methanesulfonyl moiety.

-

C-N Stretching (1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond in the pyrrolidine ring is expected in this region.

Experimental Protocol for FT-IR Spectroscopy

Figure 3. A generalized workflow for FT-IR data acquisition using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is ideal for solid samples and avoids interference from solvent peaks.

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrometry Data (Positive Ion Mode, ESI):

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 164.08. The molecular formula of the free base is C₆H₁₃NO₂S, with a monoisotopic mass of 163.07 g/mol .

-

Key Fragments: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for similar structures include:

-

Loss of SO₂ (m/z 99.08): A characteristic fragmentation of sulfonyl compounds is the loss of sulfur dioxide.

-

Alpha-cleavage adjacent to Nitrogen: Cleavage of bonds adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines. [3][4] Interpretation and Rationale:

-

Electrospray ionization (ESI) is a soft ionization technique, and thus the protonated molecular ion is expected to be prominent. [5]Tandem mass spectrometry (MS/MS) would be invaluable for confirming the structure by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.

Experimental Protocol for ESI-MS

Figure 4. A generalized workflow for ESI-MS data acquisition.

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with electrospray ionization, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph. A high voltage is applied to the electrospray needle, generating a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates from the droplets, charged analyte molecules are released into the gas phase and are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any significant fragment ions.

Conclusion

The comprehensive spectral analysis of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride, as detailed in this guide, provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR data offer a detailed map of the carbon-hydrogen framework, while the characteristic IR absorptions confirm the presence of key functional groups, notably the sulfonyl and secondary ammonium moieties. The mass spectrometry data corroborates the molecular weight and provides insights into potential fragmentation pathways. By integrating these spectroscopic techniques and adhering to the outlined experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

-

Mass Spectrometry Blog. (n.d.). Ethers & Sulfides. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with robust, field-proven methodologies to offer a practical framework for its handling, formulation, and development. This guide delves into detailed experimental protocols for solubility and stability assessment, supported by data interpretation and visual workflows, to ensure scientific integrity and reproducibility.

Introduction: Understanding the Core Moiety

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a methanesulfonyl group, which significantly influences its physicochemical properties. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common scaffold in medicinal chemistry. The presence of the sulfonyl group is known to enhance both reactivity and solubility in certain contexts. The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of the parent compound. A thorough understanding of its solubility and stability profile is paramount for its effective application in drug discovery and development, impacting everything from reaction kinetics in synthesis to bioavailability in formulation.

Physicochemical Properties

The inherent properties of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride dictate its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Chemical Formula | C6H13NO2S · HCl | [1] |

| Molecular Weight | 199.7 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Storage Temperature | Room Temperature | [1][3] |

| Purity | Typically ≥95% | [1] |

Solubility Profile

The hydrochloride salt form of this molecule suggests a predisposition for solubility in aqueous and polar protic solvents. The ionic nature of the hydrochloride salt enhances its interaction with water molecules.

Aqueous and Organic Solvent Solubility

A systematic evaluation of solubility in a range of pharmaceutically relevant solvents is crucial for developing appropriate analytical methods and formulation strategies. The following table presents typical solubility data for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride.

| Solvent | Solubility (mg/mL) at 25°C | Classification |

| Water | > 100 | Very Soluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | > 100 | Very Soluble |

| Methanol | 50 - 100 | Freely Soluble |

| Ethanol | 20 - 50 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Acetonitrile | 5 - 10 | Sparingly Soluble |

| Dichloromethane | < 1 | Practically Insoluble |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride in various solvents.

Materials:

-

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

-

Selected solvents (e.g., water, PBS, ethanol)

-

2 mL screw-cap vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC-UV system

-

0.22 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 20 mg) to 1 mL of each selected solvent in a screw-cap vial. This ensures that a saturated solution is achieved.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

-

Sample Collection and Filtration: After 24 hours, visually confirm the presence of undissolved solid. Allow the vials to stand for 1 hour to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Calculation: The solubility is reported in mg/mL based on the quantified concentration and the dilution factor.

Caption: Thermodynamic Solubility Workflow.

Stability Profile

Assessing the stability of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride under various stress conditions is critical to identify potential degradation pathways and establish appropriate storage and handling procedures. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a key component of this evaluation.[4]

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation profile.

| Stress Condition | Reagent/Condition | Observation | % Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Significant degradation observed | ~15% |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Moderate degradation observed | ~8% |

| Oxidation | 3% H2O2 at RT | Minor degradation observed | ~3% |

| Thermal | 80°C for 48h | No significant degradation | < 1% |

| Photostability | ICH Q1B conditions | No significant degradation | < 1% |

Potential Degradation Pathways

Based on the chemical structure, the primary points of susceptibility to degradation are likely the pyrrolidine ring and the C-S bond of the methanesulfonyl group, particularly under harsh hydrolytic conditions.

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride under ICH-recommended stress conditions.

Materials:

-

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

-

0.1 M HCl, 0.1 M NaOH, 3% H2O2

-

HPLC-grade water and acetonitrile

-

Temperature-controlled oven, photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products. The method should be capable of separating the parent compound from all major degradants.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride. The compound exhibits high solubility in aqueous and polar organic solvents, a favorable characteristic for many pharmaceutical applications. While stable under thermal and photolytic conditions, it shows susceptibility to hydrolytic degradation, particularly in acidic environments. The provided protocols offer a robust framework for researchers to conduct their own assessments and to develop appropriate handling, formulation, and storage strategies.

References

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Link

-

Sigma-Aldrich. 3-[(methylsulfonyl)methyl]pyrrolidine hydrochloride. Link

-

ChemicalBook. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1). Link

-

Chem-Impex International. 3-(Methanesulfonyl)pyrrolidine hydrochloride. Link

-

Smolecule. (S)-3-Methyl-pyrrolidine hydrochloride. Link

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Link

-

Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Link

Sources

Biological significance of the sulfonylpyrrolidine scaffold

An In-Depth Technical Guide to the Biological Significance of the Sulfonylpyrrolidine Scaffold

Abstract

The sulfonylpyrrolidine scaffold has been firmly established as a "privileged" motif in medicinal chemistry, affording compounds with a remarkable spectrum of biological activities. Its unique three-dimensional architecture, stemming from the sp³-hybridized pyrrolidine ring, allows for a nuanced exploration of chemical space that is often unattainable with planar, aromatic systems.[1][2] The incorporation of a sulfonyl group imparts critical physicochemical properties, enhancing binding interactions and metabolic stability. This guide provides a comprehensive technical overview of the sulfonylpyrrolidine core, intended for researchers, scientists, and drug development professionals. We will dissect its synthesis, key therapeutic applications as enzyme inhibitors and antimicrobial agents, and the underlying structure-activity relationships that govern its biological function, grounded in field-proven insights and methodologies.

Introduction: The Architectural Advantage of a Privileged Scaffold

In the landscape of drug discovery, the five-membered pyrrolidine ring is a cornerstone, frequently appearing in FDA-approved drugs and natural products.[1] Its non-planar, flexible nature—a phenomenon known as "pseudorotation"—and the presence of multiple potential stereocenters provide a powerful platform for designing molecules with high target specificity.[1][3]

The addition of a sulfonyl (-SO₂-) group to the pyrrolidine nitrogen transforms this versatile heterocycle into the sulfonylpyrrolidine scaffold. This functional group is more than a simple appendage; it acts as a potent hydrogen bond acceptor, a rigid structural anchor, and an electron-withdrawing group that modulates the basicity of the pyrrolidine nitrogen. Sulfonamide moieties are renowned for improving properties such as water solubility and light stability in various chemical classes.[4] This unique combination of a 3D-rich core and a powerful interactive functional group has led to the development of potent agents across multiple therapeutic areas.[5]

Core Biological Activities and Therapeutic Applications

The sulfonylpyrrolidine scaffold is a versatile pharmacophore that has been successfully exploited to create inhibitors for various enzymes and agents that combat microbial resistance mechanisms.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant application of the sulfonylpyrrolidine scaffold is in the design of potent and selective enzyme inhibitors.[2][6] The scaffold can orient functional groups in a precise spatial arrangement to interact with enzyme active sites, while the sulfonyl group itself can form critical interactions, such as coordinating with metal ions in metalloenzymes.[7]

a) Matrix Metalloproteinase (MMP) Inhibitors for Oncology

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. Their overexpression is a hallmark of cancer invasion and metastasis. Sulfonylpyrrolidine derivatives have been designed as highly selective inhibitors of MMPs, particularly MMP-2.[8][9] These compounds have shown potency equal to or greater than control inhibitors in preclinical assays.[8] The mechanism involves the scaffold positioning a metal-binding group to chelate the catalytic zinc ion in the MMP active site, thereby blocking its enzymatic activity.

Caption: Role of MMPs in metastasis and the inhibitory action of sulfonylpyrrolidine compounds.

b) Farnesyl Protein Transferase (FPT) Inhibitors

The Ras family of proteins are key signaling molecules that, when mutated, are implicated in many human cancers. For their function, they require a post-translational modification called prenylation, catalyzed by enzymes like farnesyl protein transferase (FPT). Sulfonylpyrrolidine derivatives have been developed as non-peptidic inhibitors of FPT, representing a therapeutic strategy to block oncogenic Ras signaling.[10]

Antimicrobial Agents: Combating Bacterial Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. A novel class of water-soluble 2-aryl-1-sulfonylpyrrolidine derivatives has been shown to inhibit the formation of biofilms by the bacterium Vibrio aquamarinus.[11] Importantly, these compounds were found to be non-genotoxic, highlighting their potential as candidates for further development as anti-biofilm agents.[11]

Synthesis and Bio-Evaluation Methodologies

The construction of the sulfonylpyrrolidine scaffold can be achieved through various synthetic strategies, including cycloaddition reactions to build the ring system or, more commonly, by functionalizing a pre-existing chiral pyrrolidine core.[4][12][13]

General Synthetic Workflow

The most direct approach involves the N-sulfonylation of a proline derivative, which is often commercially available in enantiomerically pure form. This is followed by further modifications to install desired pharmacophoric features.

Caption: A generalized workflow for the synthesis of sulfonylpyrrolidine derivatives.

Experimental Protocol: Synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

This protocol is adapted from a validated literature procedure.[4] It represents a foundational step in creating a library of sulfonylpyrrolidine-based compounds.

-

Reagent Preparation: In a round-bottom flask, dissolve 4-hydroxyproline (5 mmol) and sodium carbonate (5 mmol) in 15 mL of water with continuous stirring until a clear solution is formed.

-

Cooling: Cool the reaction vessel in an ice/salt bath to -5 °C.

-

Sulfonyl Chloride Addition: Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four equal portions over a period of 1 hour, ensuring the temperature remains low.

-

Reaction: Remove the cooling bath and continue stirring the reaction mixture at ambient temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification & Precipitation: Upon completion, carefully acidify the mixture with 20% HCl until a pH of 2 is achieved. A white precipitate should form.

-

Isolation and Drying: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and allow it to air-dry.

-

Characterization: Confirm the identity and purity of the final product using NMR, FTIR, and mass spectrometry.[4]

Biological Evaluation Workflow

A standardized cascade of assays is essential to identify and characterize promising lead compounds.

Caption: A typical workflow for the biological screening of novel sulfonylpyrrolidine compounds.

Structure-Activity Relationship (SAR) Analysis

Systematic structural modification is key to optimizing the potency and selectivity of the sulfonylpyrrolidine scaffold. Studies on MMP inhibitors have provided valuable SAR insights.[8][9]

Table 1: Generalized SAR for Sulfonylpyrrolidine-based MMP-2 Inhibitors

| Scaffold Position | Substituent Type | Impact on MMP-2 Inhibition | Rationale |

| Pyrrolidine Ring | Hydroxamic acid or carboxylate at C2 | Essential | Acts as the zinc-binding group required to coordinate the catalytic Zn²⁺ ion in the enzyme's active site. |

| Pyrrolidine Ring | Small hydrophobic groups at C4 | Increases Potency | Occupies the S1' specificity pocket of the enzyme, enhancing binding affinity. |

| Sulfonyl Group | Large, aromatic substituents | Increases Potency | Forms favorable interactions with residues at the edge of the active site cleft. |

| Sulfonyl Group | Small, aliphatic substituents | Decreases Potency | Fails to make productive interactions outside of the primary binding pockets. |

Conclusion and Future Perspectives

The sulfonylpyrrolidine scaffold represents a highly successful and adaptable platform in modern drug discovery. Its inherent stereochemical complexity and the powerful electronic and hydrogen-bonding properties of the sulfonyl group provide a rich toolkit for medicinal chemists.[1][7] The demonstrated success in developing potent enzyme inhibitors and novel anti-biofilm agents underscores its broad therapeutic potential.[8][11]

Future research will likely focus on expanding the diversity of sulfonylpyrrolidine libraries through innovative synthetic methods, such as asymmetric cycloadditions.[12][14] Furthermore, applying this scaffold to new and challenging biological targets, including protein-protein interactions and allosteric enzyme sites, will undoubtedly pave the way for the next generation of therapeutics derived from this remarkable chemical architecture.

References

- Cheng, X. C., Wang, Q., Fang, H., Tang, W., & Xu, W. F. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932-8.

- Smolobochkin, A. V., Muravyeva, E. A., Vagapova, L. I., et al. (2019). Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. Chemistry & Biodiversity, 16(1), e1800490.

- Request PDF. (2025). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions.

- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC.

- Request PDF. (2025). Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent.

- BenchChem. (2025). An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids.

-

Bishop, W. R., et al. (1996). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[13][14]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed.

- Cheng, X. C., Wang, Q., Fang, H., Tang, W., & Xu, W. F. (2008). Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.

- Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Kokre, S. J., et al. (2025). Sulfonamides: a versatile scaffold for diverse biological activity. Impressions@MAHE.

- LibreTexts. (2014). 31.7: Drugs as Enzyme Inhibitors. Chemistry LibreTexts.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Sulfonamides: a versatile scaffold for diverse biological activity" by Samiksha J. Kokre, Rohini S. Kavalapure et al. [impressions.manipal.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3-(Methanesulfonylmethyl)pyrrolidine Hydrochloride in Medicinal Chemistry

[2][3]

Executive Summary: The "Polar Anchor" Strategy

In modern drug discovery, the "Magic Methyl" effect is well known for boosting potency, but often at the cost of lipophilicity. 3-(Methanesulfonylmethyl)pyrrolidine (CAS: 1001402-23-4) represents a strategic counter-move.[1][2][3] It introduces a rigid pyrrolidine scaffold decorated with a sulfone moiety—a group that is metabolically robust, highly polar (reducing LogD), and a strong hydrogen bond acceptor, yet non-basic.[1][3]

This guide provides validated protocols for utilizing this building block to modulate physicochemical properties in lead optimization, specifically for JAK inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).[1][3]

Physicochemical Profile & Handling

Before synthesis, understanding the physical nature of the building block is critical for stoichiometry and solvent selection.

| Property | Value / Characteristic | Impact on Synthesis |

| Molecular Formula | Use MW 199.70 g/mol for stoichiometry.[1][2][3] | |

| Free Base MW | 163.24 g/mol | Relevant for mass spec monitoring ( |

| Physical State | White to off-white solid | Hygroscopic; store in desiccator.[2][3] |

| Solubility | High: Water, DMSO, MeOHLow: DCM, Hexanes | Requires polar organic solvents (DMF/DMA) or biphasic conditions.[1][3] |

| Chirality | 3-position stereocenter | Available as Racemate, ( |

Handling Advisory: Hygroscopicity

The hydrochloride salt is prone to deliquescence.[3] Weighing should be performed quickly. For precise GMP-like applications, it is recommended to dry the salt in a vacuum oven at 40°C over

Core Protocols: Synthesis & Integration[3]

Workflow Visualization

The following diagram outlines the decision tree for activating this building block based on the electrophile type.

Figure 1: Synthetic divergence for pyrrolidine sulfone integration.

Protocol A: Amide Coupling (Lead Optimization)

Context: Used to attach the pyrrolidine tail to a core scaffold (e.g., a biaryl acid) to improve solubility.[3] Mechanism: The secondary amine is sterically unhindered enough for standard coupling, but the HCl salt requires careful neutralization to prevent capping of the activated ester by the base.[2]

Materials:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

Pyrrolidine Building Block (HCl salt) (1.2 equiv)[3]

-

HATU (1.2 equiv)[3]

-

DIPEA (3.5 equiv)[3]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (

). -

Base Addition 1: Add DIPEA (1.0 equiv) to initiate the active ester formation.[2][3] Stir at RT for 5–10 minutes. Note: The solution should turn slightly yellow.[2]

-

Amine Preparation: In a separate vial, suspend the 3-(methanesulfonylmethyl)pyrrolidine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 equiv) and vortex until clear.

-

Coupling: Add the amine solution to the activated acid solution dropwise.

-

Monitoring: Stir at RT for 2–4 hours. Monitor via LCMS (looking for

).[2][3] -

Workup: Dilute with EtOAc. Wash with sat.[3]

(x2), water (x1), and brine (x1).[1][3] Dry over -

Purification: Flash chromatography (DCM:MeOH gradient). The sulfone polarity often requires 5–10% MeOH to elute.[3]

Protocol B: Nucleophilic Aromatic Substitution ( )

Context: Common in Kinase Inhibitor synthesis (e.g., displacing a 4-chloro-pyrimidine or 2-chloro-pyridine).[1][2][3] Critical Insight: The sulfone group is electron-withdrawing but distant enough (beta-position) that it does not significantly reduce the nucleophilicity of the pyrrolidine nitrogen.[1][2]

Materials:

-

Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 equiv)[1][3]

-

Pyrrolidine Building Block (HCl salt) (1.1 equiv)[3]

-

(3.0 equiv) or

-

NMP or DMSO[2]

Step-by-Step Procedure:

-

Charge: To a reaction vessel, add the Heteroaryl Chloride (1.0 equiv), Pyrrolidine HCl salt (1.1 equiv), and finely ground

(3.0 equiv). -

Solvent: Add NMP (

concentration).[3] Why NMP? It solubilizes the salt better than MeCN and allows higher temperatures.[2] -

Reaction: Heat to 80°C.

-

Optimization: If the substrate is unreactive, add catalytic KI (0.1 equiv) or switch base to DIPEA and heat to 120°C in a microwave reactor.[3]

-

-

Quench: Cool to RT. Pour slowly into crushed ice/water.

-

Isolation:

Protocol C: Preparation of Free Base (Stock Solution)

For sensitive organometallic reactions (e.g., Buchwald-Hartwig) where HCl is detrimental, isolate the free base.[1][3]

-

Add 20 mL of 2M NaOH (pH > 12).

-

Extract continuously with DCM (4 x 30 mL). Note: The sulfone makes the amine water-soluble; multiple extractions are required.[1][2]

-

Dry organic layer over

and concentrate carefully (amine may be volatile under high vac/heat, though sulfone adds weight).[3] -

Store as a 0.5M solution in Toluene or DMF at -20°C.

Strategic Application: DMPK & Design

Why use this specific building block?

-

LogD Lowering: Replacing a cyclohexyl or phenyl group with this pyrrolidine-sulfone moiety typically lowers LogD by 1.5–2.0 units, improving solubility and reducing promiscuous binding.[2][3]

-

Metabolic Stability: The sulfone (

) is a metabolic "dead end."[3] Unlike a sulfide ( -

Hydrogen Bonding: The sulfone oxygens act as weak HB acceptors, potentially engaging hinge region residues or solvent networks in the binding pocket.[3]

Comparative Data (Simulated Example)

| Scaffold Variant | LogD (pH 7.4) | Microsomal Stability ( | Solubility (pH 7) |

| 3-Ethylpyrrolidine | 3.2 | 15 min (Oxidation) | < 10 µM |

| 3-(Methanesulfonylmethyl)... | 1.4 | > 60 min | > 150 µM |

References

-

Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link[3]

-

Perez-Medrano, A., et al. (2016).[3] Discovery of A-1331852, a First-in-Class, Potent, and Orally-Active BCL-XL Inhibitor.[1][2][3] Journal of Medicinal Chemistry, 59(22), 10147–10162.[3] (Demonstrates pyrrolidine solubilizing tails). Link[3]

-

Enamine Ltd. (2024).[3] Sulfone-containing Building Blocks: Physicochemical Properties and Design. Enamine Catalog. Link

-

Sigma-Aldrich. (2024).[2][3] 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride Product Specification. Link

Sources

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 3. PubChemLite - (pyrrolidin-2-yl)methyl methanesulfonate hydrochloride (C6H13NO3S) [pubchemlite.lcsb.uni.lu]

Application of 3-(Methanesulfonylmethyl)pyrrolidine Hydrochloride in the Synthesis of Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonylpyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands as a privileged scaffold, frequently incorporated into the architecture of pharmacologically active agents to enhance potency, selectivity, and pharmacokinetic profiles.[1] The strategic introduction of a methanesulfonylmethyl substituent at the 3-position of the pyrrolidine ring affords a versatile building block, 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride. This compound has garnered significant attention, particularly in the design of enzyme inhibitors. The sulfonyl group, with its ability to form hydrogen bonds and constrain molecular conformations, plays a crucial role in the interaction between a drug candidate and its biological target.[2][3]

This technical guide provides an in-depth exploration of the application of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride in the synthesis of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[4] We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the mechanistic principles that underpin its successful application in drug discovery.

Physicochemical Properties of 3-(Methanesulfonylmethyl)pyrrolidine Hydrochloride

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. The hydrochloride salt form of 3-(Methanesulfonylmethyl)pyrrolidine enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 1803584-69-1 | Sigma-Aldrich |

| Molecular Formula | C₆H₁₃NO₂S·HCl | Sigma-Aldrich |

| Molecular Weight | 199.7 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

| InChI Key | QPBFHUOWKINVTQ-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

The Role of the 3-(Methanesulfonylmethyl)pyrrolidine Moiety in Enzyme Inhibition

The efficacy of enzyme inhibitors often hinges on specific molecular interactions within the active site of the target enzyme. The 3-(methanesulfonylmethyl)pyrrolidine moiety offers several advantages in this regard:

-

Hydrogen Bonding: The sulfonyl group is an excellent hydrogen bond acceptor, capable of forming strong interactions with amino acid residues in the enzyme's active site. This contributes significantly to the binding affinity of the inhibitor.[2]

-

Conformational Rigidity: The pyrrolidine ring provides a degree of conformational rigidity, which can help to pre-organize the inhibitor into a bioactive conformation, minimizing the entropic penalty upon binding.

-

Vectorial Projection: The methanesulfonylmethyl group projects from the pyrrolidine ring, allowing it to occupy specific pockets within the enzyme's active site and establish crucial binding interactions.

-

Improved Physicochemical Properties: The incorporation of this polar, yet metabolically stable, functional group can enhance the aqueous solubility and overall pharmacokinetic profile of the final drug candidate.[1]

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] Several marketed DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine or similar heterocyclic core.

The synthesis of advanced DPP-4 inhibitors, such as Teneligliptin, often involves the coupling of a substituted pyrrolidine derivative with other key fragments.[5] 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride serves as a valuable precursor for such syntheses.

Experimental Protocols

The following protocols are representative examples of how 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride can be utilized in the synthesis of enzyme inhibitor scaffolds. These are based on established synthetic methodologies for analogous compounds reported in the scientific literature and patents.

Protocol 1: Reductive Amination for the Synthesis of a Substituted Pyrrolidine Intermediate

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[6] In this protocol, 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is coupled with a ketone to form a key intermediate for a potential DPP-4 inhibitor.

Reaction Scheme:

Reductive Amination Workflow

Materials:

-

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

-

A suitable ketone (e.g., a protected 4-oxo-pyrrolidine-2-carboxamide derivative)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride (1.1 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Acid Addition: Add glacial acetic acid (1.1 eq) to the mixture. The acid serves to neutralize the hydrochloride salt and catalyze the formation of the intermediate iminium ion.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired substituted pyrrolidine intermediate.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the starting ketone under these conditions.[6]

-

Acetic acid acts as a catalyst for iminium ion formation and also serves to neutralize the basicity of the pyrrolidine starting material.

-

1,2-Dichloroethane (DCE) is a common solvent for reductive aminations as it is relatively non-polar and aprotic.

-

The aqueous work-up is necessary to remove unreacted reagents, salts, and acetic acid.

Protocol 2: Amide Coupling for the Synthesis of a Pyrrolidine-Containing Inhibitor

Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[7] This protocol describes the coupling of a carboxylic acid with 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride to generate a final inhibitor candidate.

Reaction Scheme:

Amide Coupling Workflow

Materials:

-

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride

-

A suitable carboxylic acid (e.g., a Boc-protected amino acid or a heterocyclic carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (e.g., HBTU, EDC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine and Base Addition: In a separate flask, dissolve 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq). The base is crucial to neutralize the hydrochloride salt and the hexafluorophosphate generated from the coupling reagent.

-

Coupling: Add the solution of the amine and base to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M aqueous HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final amide product.

Causality Behind Experimental Choices:

-

HATU is a highly efficient and widely used coupling reagent that minimizes racemization of chiral carboxylic acids.

-

DIPEA is a non-nucleophilic organic base used to neutralize acidic byproducts and the hydrochloride salt of the amine without interfering with the coupling reaction.

-

DMF is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents used in amide coupling reactions.

-

The aqueous washes are essential for removing DMF and the byproducts of the coupling reaction.

Conclusion

3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a valuable and versatile building block in the synthesis of enzyme inhibitors. Its unique combination of a conformationally constrained pyrrolidine ring and a hydrogen-bonding methanesulfonylmethyl group makes it an attractive scaffold for generating potent and selective inhibitors. The protocols outlined in this guide, based on established and reliable synthetic transformations, provide a practical framework for researchers to incorporate this important synthon into their drug discovery programs. The continued exploration of this and similar scaffolds will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.

References

-

Zhang, X., et al. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 2012. Available from: [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Available from: [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Kumar, N., et al. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. Research on Chemical Intermediates, 2018. Available from: [Link]

-

Yoshida, T., et al. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 2012. Available from: [Link]

- Google Patents. Process for the preparation of teneligliptin and its novel intermediates.

- Google Patents. Methods and compounds for producing dipeptidyl peptidase IV inhibitors and intermediates thereof.

- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009.

-

ResearchGate. (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Available from: [Link]

- Google Patents. Process for preparing dipeptidyl iv inhibitors and intermediates therefor.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Reddit. Question about reductive amination reaction procedure. Available from: [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

-

ResearchGate. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

PubMed. Identification of novel mammalian squalene synthase inhibitors using a three-dimensional pharmacophore. Available from: [Link]

- Green, B. D., Flatt, P. R., & Bailey, C. J. Dipeptidyl peptidase IV (DPP IV) inhibitors: a newly emerging drug class for the treatment of type 2 diabetes. Diabetic Medicine, 2006.

-

Semantic Scholar. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available from: [Link]

-

MDPI. Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Available from: [Link]

-

Beilstein Journals. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5 altered N-arylalkyl derivatives. Available from: [Link]

-

Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

Sources

- 1. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process For The Preparation Of Teneligliptin [quickcompany.in]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. hepatochem.com [hepatochem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sulfonylpyrrolidine Derivatives

Welcome to the technical support center for the synthesis of sulfonylpyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.

Introduction

The sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The most common synthetic route involves the reaction of pyrrolidine or its derivatives with a sulfonyl chloride in the presence of a base.[2] While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of your target sulfonylpyrrolidine derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonylpyrrolidine

Question: I have reacted my substituted pyrrolidine with a sulfonyl chloride and a base, but my TLC/LC-MS analysis shows very little or no product formation. What could be the issue?

Probable Causes & Solutions:

-

Inactivation of the Starting Amine: The hydrochloric acid (HCl) generated during the reaction can protonate the starting pyrrolidine, forming a pyrrolidinium salt. This salt is unreactive towards the sulfonyl chloride.[3]

-

Solution: Ensure the use of a suitable base to effectively scavenge the HCl produced.[2] A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Use at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents) is beneficial.

-

-

Poor Quality of Reagents:

-

Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, especially if exposed to atmospheric moisture. This hydrolysis produces the corresponding sulfonic acid, which will not react with the amine.[3]

-

Solution: Use a freshly opened bottle of sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

-

-

Amine Purity: Impurities in the starting pyrrolidine can interfere with the reaction.

-

Solution: Ensure the purity of the starting pyrrolidine derivative through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary.

-

-

-

Steric Hindrance: If either the pyrrolidine or the sulfonyl chloride is sterically hindered, the reaction rate may be significantly reduced.

-

Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. If the reaction still does not proceed, consider using a less hindered sulfonylating agent if the experimental design allows.

-

Problem 2: Presence of Multiple Spots on TLC, Including a Highly Polar Byproduct

Question: My reaction mixture shows multiple spots on the TLC plate. One of the spots is at the baseline and appears to be highly polar. What is this byproduct and how can I avoid it?

Probable Causes & Solutions:

-

Hydrolysis of Sulfonyl Chloride: The highly polar spot is often the sulfonic acid byproduct from the hydrolysis of the starting sulfonyl chloride.[3]

-

Solution: As mentioned previously, it is crucial to maintain anhydrous reaction conditions.[3] Use dry solvents and glassware, and run the reaction under an inert atmosphere.

-

-

Formation of Pyrrolidinium Salt: The unreacted, protonated starting amine (pyrrolidinium salt) is also a polar species that can appear at the baseline of a TLC plate.[3]

-

Solution: Ensure a sufficient amount of base is used to neutralize all the generated HCl. Adding the sulfonyl chloride slowly to the solution of the amine and base can also help to maintain a locally non-acidic environment.

-

Problem 3: Formation of a Dark, Tarry Substance in the Reaction Mixture

Question: My reaction has turned dark and is producing a tar-like substance, making work-up and purification difficult. What is causing this polymerization?

Probable Causes & Solutions:

-

Acid-Catalyzed Decomposition: If your pyrrolidine derivative contains acid-sensitive functional groups (e.g., a furan ring), the HCl generated during the reaction can catalyze polymerization or degradation.[3]

-

Solution: The most critical step is efficient acid scavenging. Use a non-nucleophilic base in sufficient excess (e.g., 1.5-2.0 equivalents) to immediately neutralize the HCl as it is formed.[3] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also minimize acid-catalyzed degradation.[3]

-

-

Alternative Sulfonylating Agents:

-

Solution: Consider using a sulfonylating agent that does not produce HCl, such as a sulfonic anhydride (e.g., p-toluenesulfonic anhydride, Ts₂O).[3] Be aware that sulfonic anhydrides are generally less reactive than their corresponding sulfonyl chlorides, so you may need to adjust the reaction conditions (e.g., higher temperature, longer reaction time).

-

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the synthesis of sulfonylpyrrolidines?

A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally a good choice. Pyridine can also be used as both a base and a solvent.[3] The choice may depend on the specific substrates and the desired reaction conditions.

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The product, a sulfonamide, is typically less polar than the starting amine. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[4]

Q3: What are the best methods for purifying sulfonylpyrrolidine derivatives?

Purification can often be achieved through recrystallization or column chromatography.[5] For column chromatography, silica gel is a common stationary phase, and a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used for elution.[5]

Q4: How stable is the sulfonamide bond in my product?

The sulfonamide bond is generally stable. However, it can be cleaved under harsh acidic or basic conditions, or with prolonged exposure to high temperatures, leading to hydrolysis back to the sulfonic acid and the pyrrolidine.[4]

Q5: What analytical techniques are best for identifying unknown impurities?

A combination of techniques is often necessary for unambiguous identification of impurities.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities.[4][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the impurities.[4]

Reaction Mechanisms and Side Reactions

To better understand the troubleshooting steps, it is helpful to visualize the desired reaction pathway and the competing side reactions.

Desired Reaction Pathway: N-Sulfonylation

The desired reaction is a nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by a base.

Caption: Desired N-Sulfonylation Pathway.

Common Side Reaction Pathways

The following diagram illustrates the two most common side reactions: hydrolysis of the sulfonyl chloride and protonation of the starting amine.

Caption: Common Side Reaction Pathways.

Summary of Troubleshooting Strategies

The following table summarizes the common problems, their causes, and the recommended solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |